10-O-Methoxymethyl SN-38
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Overview
Description
10-O-Methoxymethyl SN-38 is a derivative of the potent antineoplastic agent SN-38, which itself is an active metabolite of irinotecan. This compound is known for its enhanced solubility and stability compared to SN-38, making it a valuable candidate in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-Methoxymethyl SN-38 typically involves the methoxymethylation of SN-38. This process includes the reaction of SN-38 with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 10-O-Methoxymethyl SN-38 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted methoxymethyl derivatives
Scientific Research Applications
10-O-Methoxymethyl SN-38 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies related to cell biology and molecular biology to understand its effects on cellular processes.
Medicine: Investigated for its potential in cancer therapy due to its enhanced solubility and stability compared to SN-38.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
10-O-Methoxymethyl SN-38 exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. This inhibition leads to the formation of DNA-topoisomerase I complexes, resulting in DNA damage and ultimately cell death. The compound targets rapidly dividing cancer cells, making it effective in cancer treatment .
Comparison with Similar Compounds
SN-38: The parent compound, known for its potent antineoplastic activity but limited by poor solubility.
Irinotecan: A prodrug that is converted to SN-38 in the body, widely used in cancer therapy.
10-Hydroxycamptothecin: Another derivative of camptothecin with similar mechanisms of action .
Uniqueness: 10-O-Methoxymethyl SN-38 stands out due to its enhanced solubility and stability, which improve its pharmacokinetic properties and make it a more effective candidate for drug development and cancer therapy .
Properties
CAS No. |
1246815-54-2 |
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Molecular Formula |
C24H24N2O6 |
Molecular Weight |
436.464 |
InChI |
InChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1 |
InChI Key |
HZXMVIQBXGZKEB-DEOSSOPVSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OCOC |
Origin of Product |
United States |
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